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molecular formula C14H14ClNO3 B8719454 Benzyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate

Benzyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8719454
M. Wt: 279.72 g/mol
InChI Key: VCMLBGLYBXDVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268814B2

Procedure details

POCl3 (26.35 g, 16.06 ml, 1.6 eq.) was added dropwise to DMF (16.4 ml, 2 eq.) at 0-5° C. To the mixture was added dichloromethane (50 ml) in a dropwise fashion and it was stirred for 2 h at room temperature. A solution of benzyl 4-oxopiperidine-1-carboxylate (25 g, 0.10 mol) in dichloromethane (200 ml) was added dropwise to the mixture and it was stirred for 2 h at room temperature. Progress of the reaction was monitored by TLC (30% ethyl acetate/hexane). Upon completion of the reaction the mixture was poured into crushed ice and basified to a pH˜8 with sodium carbonate. Then the dichloromethane layer was separated and the aqueous layer was extracted with dichloromethane (2×200 ml). The combined organic layers were dried over sodium sulfate, concentrated under reduced pressure and the crude product obtained was purified by column chromatography (silica, 8% ethyl acetate/hexane). Yield: 14.5 g (48%).
Name
Quantity
16.06 mL
Type
reactant
Reaction Step One
Name
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].CN([CH:9]=[O:10])C.O=[C:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[O:19])[CH2:14][CH2:13]1.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl.C(OCC)(=O)C.CCCCCC>[Cl:3][C:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[O:19])[CH2:14][C:13]=1[CH:9]=[O:10] |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
16.06 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
16.4 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 2 h at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction the mixture
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
CUSTOM
Type
CUSTOM
Details
Then the dichloromethane layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(CN(CC1)C(=O)OCC1=CC=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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